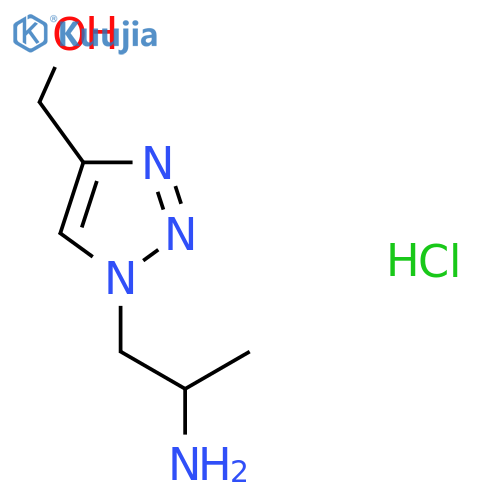

Cas no 1824064-15-4 ((1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride)

1824064-15-4 structure

商品名:(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

CAS番号:1824064-15-4

MF:C6H13ClN4O

メガワット:192.646619558334

MDL:MFCD28126035

CID:4771660

PubChem ID:86262433

(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride 化学的及び物理的性質

名前と識別子

-

- (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

- (1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

-

- MDL: MFCD28126035

- インチ: 1S/C6H12N4O.ClH/c1-5(7)2-10-3-6(4-11)8-9-10;/h3,5,11H,2,4,7H2,1H3;1H

- InChIKey: VVCBBIMCBFOIAQ-UHFFFAOYSA-N

- ほほえんだ: Cl.OCC1=CN(CC(C)N)N=N1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 121

- トポロジー分子極性表面積: 77

(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-240522-0.5g |

[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |

1824064-15-4 | 95% | 0.5g |

$671.0 | 2024-06-19 | |

| Enamine | EN300-240522-0.25g |

[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |

1824064-15-4 | 95% | 0.25g |

$642.0 | 2024-06-19 | |

| Enamine | EN300-240522-5.0g |

[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |

1824064-15-4 | 95% | 5.0g |

$2028.0 | 2024-06-19 | |

| Life Chemicals | F2167-1519-0.5g |

(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |

1824064-15-4 | 95%+ | 0.5g |

$518.0 | 2023-09-06 | |

| Life Chemicals | F2167-1519-0.25g |

(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |

1824064-15-4 | 95%+ | 0.25g |

$492.0 | 2023-09-06 | |

| Enamine | EN300-240522-10.0g |

[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |

1824064-15-4 | 95% | 10.0g |

$3007.0 | 2024-06-19 | |

| TRC | A116746-100mg |

(1-(2-aminopropyl)-1h-1,2,3-triazol-4-yl)methanol hydrochloride |

1824064-15-4 | 100mg |

$ 135.00 | 2022-06-08 | ||

| TRC | A116746-500mg |

(1-(2-aminopropyl)-1h-1,2,3-triazol-4-yl)methanol hydrochloride |

1824064-15-4 | 500mg |

$ 500.00 | 2022-06-08 | ||

| Enamine | EN300-240522-10g |

[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |

1824064-15-4 | 10g |

$3007.0 | 2023-09-15 | ||

| Enamine | EN300-240522-1.0g |

[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |

1824064-15-4 | 95% | 1.0g |

$699.0 | 2024-06-19 |

(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

1824064-15-4 ((1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride) 関連製品

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬